![molecular formula C19H20N2O4S B2393893 (Z)-3,5-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-21-5](/img/structure/B2393893.png)
(Z)-3,5-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
This compound is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Benzo[d]thiazol-2(3H)-ylidene is a type of heterocyclic compound that contains a thiazole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety and a benzo[d]thiazol-2(3H)-ylidene moiety. The presence of methoxy groups on the benzene rings would likely influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide and benzo[d]thiazol-2(3H)-ylidene moieties, as well as the methoxy groups, would likely influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives
POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as Potential Antioxidant and Anti-inflammatory Agents
This study focuses on the development of benzofused thiazole derivatives evaluated for their antioxidant and anti-inflammatory activities. Benzothiazole analogues, similar in structural motif to the compound of interest, have shown potential as therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral activities. The research demonstrates the synthesis of substituted benzofused thiazoles and their screening for anti-inflammatory and antioxidant activities, highlighting the potential of benzothiazole derivatives in medicinal chemistry research (Dattatraya G. Raut et al., 2020).
Advancements in Benzothiazole Pharmacology
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review
This comprehensive review summarizes the pharmacological and therapeutic activities of benzothiazole derivatives, emphasizing their broad spectrum of biological activities. Benzothiazole, a core structure found in many bioactive compounds, shows significant antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The review elaborates on various benzothiazole-based drugs and their molecular structures, providing an overview of the potential medicinal applications of such compounds (Sumit et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11-6-7-15(25-5)16-17(11)26-19(21(16)2)20-18(22)12-8-13(23-3)10-14(9-12)24-4/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMCXXDGKSHULE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,5-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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